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Cat. No.: B135215

Get Quote

Executive Summary
Compound: (2R)-2-Hydroxy-1-propyl Methanesulfonate CAS: 262423-83-6

(Generic/Racemic ref); Specific (R)-isomer requires stereochemical validation. Context:

Potentially Genotoxic Impurity (PGI) / Mutagenic Impurity (MI).[1] Regulatory Framework: ICH

M7 (Assessment and Control of DNA Reactive Impurities).[1][2][3]

This guide details the structural characterization and analytical control of (2R)-2-Hydroxy-1-
propyl Methanesulfonate (HPMS). As a reactive alkyl mesylate formed during the synthesis of

mesylate salts (using 1,2-propanediol as a solvent or precursor), its identification is critical for

pharmaceutical safety. This document provides a self-validating workflow for distinguishing

HPMS from its regioisomers and quantifying it at trace (ppm) levels.

Part 1: Chemical Context & Formation Mechanism
Origin and Significance
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HPMS typically arises when (R)-1,2-propanediol is subjected to mesylation conditions (reaction

with methanesulfonyl chloride, MsCl) or when methanesulfonic acid is used in the presence of

residual propylene glycol.

Regioselectivity and Stereochemistry
The critical challenge in elucidation is distinguishing the target 1-mesylate (primary hydroxyl

reaction) from the 2-mesylate (secondary hydroxyl reaction).

Regioselectivity: The primary hydroxyl group at C1 is less sterically hindered and more

nucleophilic than the secondary hydroxyl at C2. Therefore, kinetic control favors the

formation of (2R)-2-Hydroxy-1-propyl Methanesulfonate.

Stereoretention: Since the reaction occurs at the C1 oxygen atom, the chiral center at C2 is

not involved in the bond-breaking/making process. Consequently, the configuration of the

starting material ((R)-1,2-propanediol) is retained.

Formation Pathway Diagram

(R)-1,2-Propanediol

Target: (2R)-2-Hydroxy-1-propyl
methanesulfonate
(Major Product)

  Primary OH Attack (Fast)  

Regioisomer: (2R)-1-Hydroxy-2-propyl
methanesulfonate
(Minor Product)

  Secondary OH Attack (Slow)  

MsCl / Base Dimesylate Impurity  Over-mesylation  

Click to download full resolution via product page

Figure 1: Reaction pathway showing the kinetic preference for the primary mesylate (Target)

over the secondary mesylate (Regioisomer).

Part 2: Structural Characterization Strategy
To unequivocally prove the structure, one must answer three questions:

Connectivity: Is the mesylate on C1 or C2? (Solved by NMR).

Identity: Is the mass consistent with the formula
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? (Solved by MS).

Purity: Is it the (R)-enantiomer? (Solved by Chiral LC/GC).

Nuclear Magnetic Resonance (NMR) Elucidation
The distinction between the 1-mesylate and 2-mesylate relies on the deshielding effect of the

electron-withdrawing sulfonate group. The proton on the carbon attached to the -OMs group

will shift downfield significantly compared to the -OH attached carbon.

Table 1: Predicted 1H NMR Shifts (in

)
Position Proton Type

Target: (2R)-1-
OMs (HPMS)

Isomer: (2R)-2-
OMs

Diagnostic
Logic

C1
4.15 - 4.25 ppm

(dd)

3.50 - 3.70 ppm

(d)

Target: C1 is

attached to OMs

(Deshielded).

Isomer: C1 is

attached to OH.

C2
4.00 - 4.10 ppm

(m)

4.90 - 5.05 ppm

(m)

Isomer: C2 is

attached to OMs

(Highly

Deshielded).

C3
1.20 - 1.25 ppm

(d)

1.30 - 1.40 ppm

(d)

Doublet due to

coupling with C2-

H.

Mesyl 3.05 ppm (s) 3.05 ppm (s)

Characteristic

singlet for

mesylate.

Key Elucidation Step:

Perform a 1H-1H COSY experiment.
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In the Target (HPMS), the methyl doublet (C3) couples to the multiplet at ~4.0 ppm (C2-OH).

The C2 multiplet couples to the downfield signal at ~4.2 ppm (C1-OMs).

Validation: If the methyl doublet couples to a signal at ~5.0 ppm, you have the wrong

regioisomer (2-mesylate).

Mass Spectrometry (MS) Profile
Ionization: ESI (Positive Mode).

Adducts:

(m/z 177) or

(m/z 172) are often more stable than

.

Fragmentation (MS/MS):

Precursor: m/z 155 (

)

Product Ion 1: m/z 59 (Loss of methanesulfonic acid,

).

Product Ion 2: m/z 79 (

cation).

Part 3: Analytical Method Protocol (LC-MS/MS)
For trace quantification in drug substances, a Triple Quadrupole (QqQ) method is required.

Method Parameters[3][4][5][6][7][8]
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Parameter Condition

Column
C18 Polar-Embedded (e.g., Waters Acquity HSS

T3), 100 x 2.1 mm, 1.8 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient

5% B (0-1 min)

90% B (5 min)

5% B (5.1 min)

Flow Rate 0.3 mL/min

Detection ESI (+) MRM Mode

MRM Transitions (Quantification)
Target (HPMS): 172.0

79.0 (using Ammonium adduct

) or 155.0

59.0.

Internal Standard: Use HPMS-d3 or similar deuterated analog.

Sample Preparation (Self-Validating)
To ensure the method is robust (Trustworthiness):

Derivatization Check: Alkyl mesylates are unstable in water. Use aprotic solvents

(Acetonitrile/DMSO) for sample prep.

In-Situ Derivatization (Optional but Recommended): To stabilize the analyte, react with

pyridine/benzoyl chloride to form the benzoate ester before analysis. This prevents

hydrolysis during the LC run.
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Part 4: Stereochemical Determination
Since HPMS has a chiral center, proving it is the (2R) enantiomer is vital.

Protocol:

Chiral GC/HPLC: Use a column with a chiral stationary phase (e.g., Chiralpak AD-H or

Cyclodextrin-based for GC).

Reference Standards: Inject pure (R)-HPMS and (S)-HPMS.

Criterion: The sample must co-elute with the (R)-standard and show <0.5% of the (S)-

enantiomer (enantiomeric excess > 99%).

Part 5: Elucidation Workflow Diagram
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Step 1: Mass Identification

Step 2: Regio-Connectivity

Step 3: Stereochemistry

Unknown Sample
(Suspected HPMS)

LC-MS (ESI+)

Fragment: m/z 79 (Ms+)
Fragment: m/z 59 (Propyl+)

1H NMR & COSY

  Mass Confirmed  

Check C1 Protons:
Target: ~4.2 ppm
Isomer: ~3.6 ppm

Chiral HPLC/GC

  Regioisomer Confirmed  

Confirmed Structure:
(2R)-2-Hydroxy-1-propyl

Methanesulfonate

Click to download full resolution via product page

Figure 2: Step-by-step structural elucidation workflow ensuring identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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